In-Depth Technical Guide: 4-Bromobutyronitrile (CAS 5332-06-9)
In-Depth Technical Guide: 4-Bromobutyronitrile (CAS 5332-06-9)
For Researchers, Scientists, and Drug Development Professionals
Overview
4-Bromobutyronitrile, with the Chemical Abstracts Service (CAS) number 5332-06-9, is a bifunctional organic compound featuring both a nitrile (-C≡N) and a primary alkyl bromide group.[1] This structure makes it a valuable and versatile intermediate in organic synthesis. The presence of a terminal bromine atom provides a reactive site for nucleophilic substitution, while the nitrile group can undergo various transformations, including hydrolysis to carboxylic acids or reduction to amines.[1] These properties make it a key building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2] This document provides a comprehensive technical overview of its properties, spectral characteristics, reactivity, and safe handling procedures.
Physicochemical Properties
4-Bromobutyronitrile is typically supplied as a colorless to pale yellow liquid.[1][3] Its physical and chemical properties are summarized in the table below. It is important to note a discrepancy in the reported melting point; while some databases record a value of 104-105 °C, major suppliers characterize it as a liquid at ambient temperature, which is more consistent with its other physical properties.[4]
| Property | Value | Source(s) |
| CAS Number | 5332-06-9 | |
| Molecular Formula | C₄H₆BrN | [1] |
| Molecular Weight | 148.00 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 205 °C (at 760 mmHg) | [5] |
| 101 °C (at 20 mmHg) | [4] | |
| Density | 1.489 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.478 | [5] |
| Flash Point | 103 °C (217.4 °F) - closed cup | [4] |
| Solubility | Immiscible with water; Miscible with toluene and benzene | [4][6][7] |
| InChI Key | CQPGDDAKTTWVDD-UHFFFAOYSA-N | [1] |
| SMILES | N#CCCCBr |
Spectroscopic Data
The structural features of 4-Bromobutyronitrile give rise to characteristic signals in various spectroscopic analyses. This data is crucial for reaction monitoring and quality control.
| Spectroscopy | Key Features and Expected Values | Source(s) |
| ¹H NMR | Three distinct signals for the methylene (-CH₂-) groups. Expected chemical shifts (in CDCl₃) are approximately: δ 3.4-3.5 ppm (t, 2H, -CH₂Br), δ 2.5-2.6 ppm (t, 2H, -CH₂CN), δ 2.1-2.2 ppm (quintet, 2H, -CH₂CH₂CH₂-). | [4][8] |
| ¹³C NMR | Four signals are expected. Approximate chemical shifts (in CDCl₃) are: δ 118-119 ppm (-C≡N), δ 32-33 ppm (-CH₂Br), δ 28-29 ppm (-CH₂CH₂Br), δ 16-17 ppm (-CH₂CN). | [2][4] |
| Infrared (IR) | Strong, sharp absorption band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. A distinct band for the C-Br stretch in the range of 500-600 cm⁻¹. C-H stretching bands just below 3000 cm⁻¹. | [1][5][9] |
| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ may be weak. Characteristic fragmentation pattern showing loss of Br (m/z ~67) and cleavage of the alkyl chain. The most abundant peak is often observed at m/z 41. | [1][4][10] |
Reactivity and Applications
The reactivity of 4-bromobutyronitrile is dominated by the electrophilic carbon attached to the bromine atom, making it an excellent substrate for Sₙ2 reactions.
Nucleophilic Substitution
The primary bromide is a good leaving group, readily displaced by a wide range of nucleophiles. This reaction is fundamental to its use as a synthetic intermediate.
Figure 1: General Sₙ2 reaction of 4-bromobutyronitrile.
Key Applications
-
Pharmaceutical Synthesis: It serves as a precursor for various pharmaceutical agents. For instance, its derivative, 4-bromo-2,2-diphenylbutyronitrile, is a key intermediate in the synthesis of the antidiarrheal medication loperamide.[4][6]
-
Cyclopropane Derivatives: A significant application is its use in the synthesis of cyclopropyl cyanide through intramolecular cyclization.[4][6] Cyclopropyl cyanide is an important intermediate for various compounds, including the anticoagulant drug prasugrel.[11]
-
General Organic Synthesis: It is used to introduce a three-carbon nitrile-containing chain (cyanopropyl group) into molecules, which can be further elaborated into amines, carboxylic acids, and other functional groups.[1][2]
Experimental Protocols
Synthesis of Cyclopropyl Cyanide via Intramolecular Cyclization
This protocol is adapted from a procedure in Organic Syntheses, which utilizes the closely related γ-chlorobutyronitrile. The use of 4-bromobutyronitrile requires slight modifications as noted.[3] This reaction proceeds via an initial deprotonation of the carbon alpha to the nitrile group, followed by an intramolecular Sₙ2 reaction.
Reagents and Equipment:
-
4-Bromobutyronitrile (1 mole)
-
Sodamide (NaNH₂) (prepared fresh from sodium and liquid ammonia) or powdered Sodium Hydroxide (NaOH)
-
Solvent: Liquid Ammonia or Dimethyl Sulfoxide (DMSO)
-
Dry Ether (for workup)
-
Hydrated Ferric Nitrate (catalyst for sodamide formation)
-
Three-necked round-bottom flask with mechanical stirrer, reflux condenser (Dry Ice), and addition funnel
-
Distillation apparatus
Methodology (using Sodamide in Liquid Ammonia):
-
Sodamide Preparation: In a 2-L three-necked flask equipped for low-temperature reactions, condense 1 L of liquid ammonia. Add a catalytic amount (~0.5 g) of hydrated ferric nitrate. Over 45 minutes, add 92 g (4 gram atoms) of clean sodium shavings while stirring. Continue stirring until the blue color of the solution disappears (1-2 hours), indicating the formation of a sodamide suspension.
-
Reaction Setup: In a separate 5-L flask, place 148 g (1 mole) of 4-bromobutyronitrile dissolved in 1.5 L of liquid ammonia.
-
Cyclization Reaction: Slowly transfer the prepared sodamide suspension into the 4-bromobutyronitrile solution while maintaining vigorous stirring in both flasks.
-
Modified Conditions for Bromide: The reaction mixture should be refluxed for approximately 6 hours to ensure complete reaction.[3]
-
Workup: After the reaction is complete, cautiously add 214 g (4 moles) of solid ammonium chloride to neutralize any excess sodamide. Allow the ammonia to evaporate overnight in a fume hood.
-
Extraction: To the residue, add 1.5 L of water and extract the mixture with three 500-mL portions of ether.
-
Purification: Combine the ether extracts and dry over anhydrous magnesium sulfate. Filter off the sodium bromide precipitate.[3] Remove the ether by distillation. The crude cyclopropyl cyanide is then purified by fractional distillation under reduced pressure.
Figure 2: Experimental workflow for the synthesis of cyclopropyl cyanide.
Safety and Handling
4-Bromobutyronitrile is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[12]
| Hazard Category | Description and Precautions | Source(s) |
| Toxicity | Toxic/Harmful: Harmful or toxic if swallowed, in contact with skin, or if inhaled. Avoid breathing vapors, mist, or gas. Do not ingest. | [12][13][14] |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. Avoid contact with skin, eyes, and clothing. | [12][13] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile rubber), chemical safety goggles or face shield, and a lab coat. Use a respirator with an appropriate filter if ventilation is inadequate. | [12][14] |
| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor. | [12][14] |
| Handling & Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. | [12] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [12] |
References
- 1. 4-Bromobutyronitrile | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-BROMOBUTYRONITRILE(5332-06-9) 13C NMR spectrum [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Butanenitrile, 4-bromo- [webbook.nist.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 4-Bromobutyronitrile, 97% | Fisher Scientific [fishersci.ca]
- 8. spectrabase.com [spectrabase.com]
- 9. 4-BROMOBUTYRONITRILE(5332-06-9) IR Spectrum [chemicalbook.com]
- 10. CN102249949A - The preparation method of cyclopropyl methyl cyanide derivative - Google Patents [patents.google.com]
- 11. CN114213280A - Novel synthesis method of cyclopropyl cyanide - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. US3843709A - Preparation of cyclopropyl cyanide from 4-hlorobutyronitrile - Google Patents [patents.google.com]
